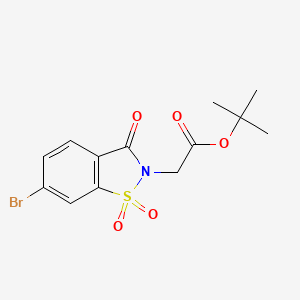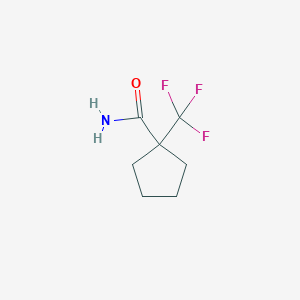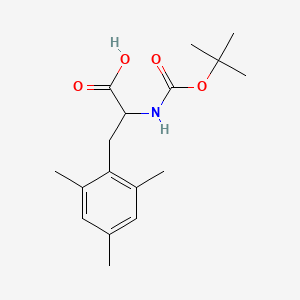
N-(tert-Butoxycarbonyl)-2,4,6-trimethylphenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butoxycarbonyl)-2,4,6-trimethylphenylalanine is a compound used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, providing stability during various chemical reactions and allowing for selective deprotection under specific conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-(tert-Butoxycarbonyl)-2,4,6-trimethylphenylalanine typically involves the reaction of 2,4,6-trimethylphenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These methods offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
N-(tert-Butoxycarbonyl)-2,4,6-trimethylphenylalanine undergoes various chemical reactions, including:
Oxidation: The Boc group is stable under oxidative conditions.
Reduction: The Boc group is resistant to reduction.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Di-tert-butyl dicarbonate (Boc2O):
Trifluoroacetic acid (TFA): For the removal of the Boc group.
Sodium hydroxide (NaOH): As a base in the protection reaction.
Major Products Formed
The major products formed from these reactions include the Boc-protected amine and the deprotected amine after removal of the Boc group .
Applications De Recherche Scientifique
N-(tert-Butoxycarbonyl)-2,4,6-trimethylphenylalanine has several scientific research applications, including:
Chemistry: Used in peptide synthesis and as a protecting group for amines in various organic synthesis reactions.
Biology: Employed in the synthesis of biologically active compounds and peptidomimetics.
Medicine: Utilized in the development of pharmaceuticals and medicinally active compounds.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism by which N-(tert-Butoxycarbonyl)-2,4,6-trimethylphenylalanine exerts its effects involves the protection of the amino group through the formation of a carbamate. The Boc group is introduced via nucleophilic addition to di-tert-butyl dicarbonate, followed by elimination and decarboxylation steps . The protected amine can then undergo various chemical transformations without interference from the amino group. Deprotection is achieved under acidic conditions, leading to the formation of the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(tert-Butoxycarbonyl)-2,4,6-trimethylphenylalanine include:
N-(tert-Butoxycarbonyl)sulfamoyl chloride: Used as a sulfamoylating reagent.
N-(tert-Butoxycarbonyl)ethanolamine: Used in organic synthesis and as a protecting group.
N-(tert-Butoxycarbonyl)imidazole: Used in the synthesis of various organic compounds.
Uniqueness
This compound is unique due to its specific structure, which includes the 2,4,6-trimethylphenylalanine moiety. This structure provides distinct steric and electronic properties, making it suitable for specific applications in organic synthesis and peptide chemistry .
Propriétés
Numéro CAS |
82317-87-1 |
|---|---|
Formule moléculaire |
C17H25NO4 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,6-trimethylphenyl)propanoic acid |
InChI |
InChI=1S/C17H25NO4/c1-10-7-11(2)13(12(3)8-10)9-14(15(19)20)18-16(21)22-17(4,5)6/h7-8,14H,9H2,1-6H3,(H,18,21)(H,19,20) |
Clé InChI |
UKMUYHBFWIEQLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)CC(C(=O)O)NC(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13492029.png)
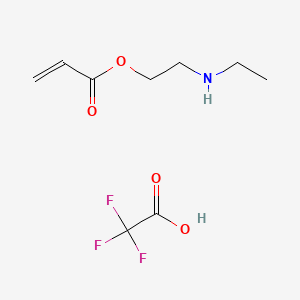
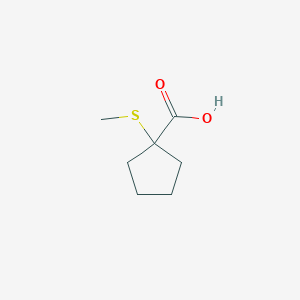
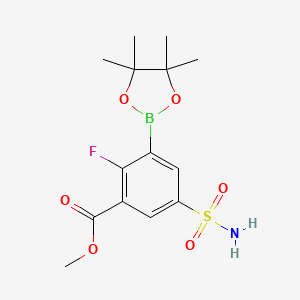

![[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine](/img/structure/B13492045.png)
![tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B13492052.png)
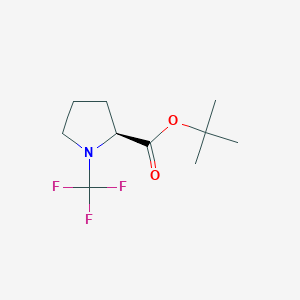
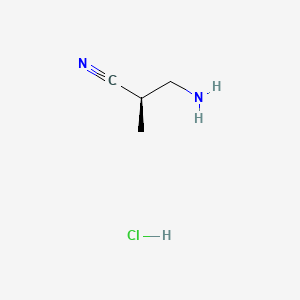
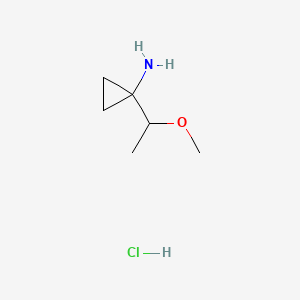

![Benzyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13492103.png)
